Alosetron-N-β-D-Glucuronid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

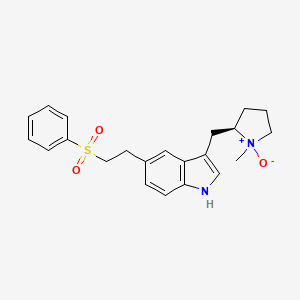

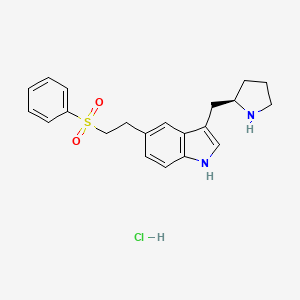

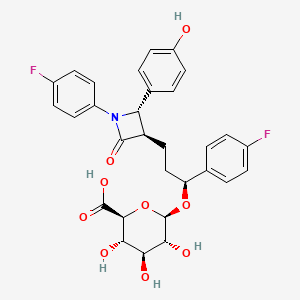

Alosetron N-β-D-Glucuronide is a glucuronide derivative of Alosetron, a serotonin 5HT3-receptor antagonist used in the treatment of irritable bowel syndrome . This compound is formed in the liver through the glucuronidation of Alosetron. Glucuronidation is a process where glucuronic acid is added to a substrate, enhancing its solubility and facilitating its excretion from the body.

Wissenschaftliche Forschungsanwendungen

Alosetron N-β-D-Glucuronide has several applications in scientific research:

Wirkmechanismus

Target of Action

Alosetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor . The 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .

Mode of Action

Alosetron works by blocking the action of serotonin on the intestine . It has an antagonist action on the 5-HT3 receptors and thus may modulate serotonin-sensitive gastrointestinal (GI) processes . Activation of these channels affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions .

Biochemical Pathways

It is known that the 5-ht3 receptors are ligand-gated ion channels extensively distributed on enteric neurons in the human gastrointestinal tract . The blockade of these channels by Alosetron may reduce pain, abdominal discomfort, urgency, and diarrhea .

Pharmacokinetics

Alosetron is rapidly absorbed and extensively metabolized in the liver via CYP2C9, 3A4, and 1A2 . Thirteen metabolites have been detected in the urine . The drug is excreted in the urine (74%, 13% of total dose as unchanged drug) and feces (11%, 1% of total dose as unchanged drug) . The time to peak is 1 hour, and the elimination half-life is 1.5 hours .

Result of Action

The result of Alosetron’s action is a reduction in the symptoms of severe diarrhea-predominant irritable bowel syndrome (IBS) in women . It may reduce pain, abdominal discomfort, urgency, and diarrhea . Serious gastrointestinal adverse reactions have been reported with the use of alosetron .

Action Environment

The action of Alosetron can be influenced by various environmental factors. For example, plasma concentrations of Alosetron are 30% to 50% lower and less variable in men . Also, plasma levels are elevated by about 40% in patients 65 years and older . These factors can influence the compound’s action, efficacy, and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

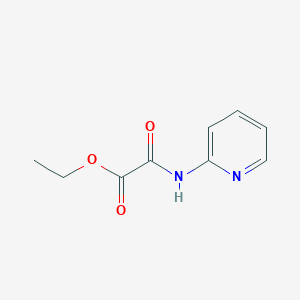

The synthesis of Alosetron N-β-D-Glucuronide involves the glucuronidation of Alosetron. . The reaction conditions for glucuronidation generally include the presence of UDP-glucuronic acid as a co-substrate and the appropriate enzyme.

Industrial Production Methods

Industrial production of Alosetron N-β-D-Glucuronide would likely involve biotechnological methods, utilizing microbial or mammalian cell cultures engineered to express the necessary glucuronosyltransferase enzymes. These cultures would be fed with Alosetron and UDP-glucuronic acid to produce the glucuronide derivative in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Alosetron N-β-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety can be cleaved off under acidic or enzymatic conditions . It may also participate in conjugation reactions, where it can form conjugates with other molecules.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

Conjugation: UDP-glucuronic acid and glucuronosyltransferase enzymes.

Major Products

The major product of hydrolysis of Alosetron N-β-D-Glucuronide is Alosetron itself .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

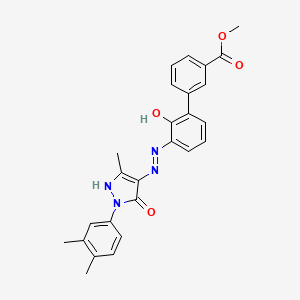

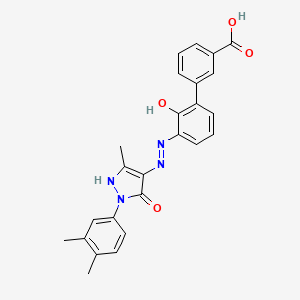

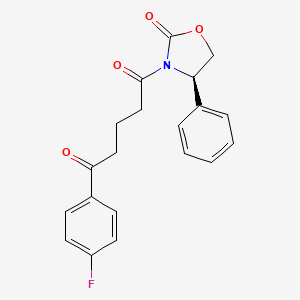

Morphine-6-glucuronide: Another glucuronide derivative with enhanced therapeutic properties compared to its parent compound, morphine.

p-Cresyl glucuronide: A glucuronide derivative with reduced toxicity compared to its parent compound, p-cresol.

Uniqueness

Alosetron N-β-D-Glucuronide is unique in its specific application for the treatment of irritable bowel syndrome through its parent compound, Alosetron . Its formation through glucuronidation enhances the solubility and excretion of Alosetron, potentially reducing its side effects and improving its therapeutic profile.

Eigenschaften

CAS-Nummer |

863485-56-7 |

|---|---|

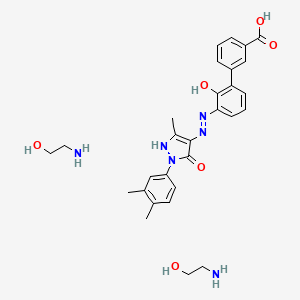

Molekularformel |

C23H26N4O7 |

Molekulargewicht |

470.49 |

Aussehen |

Solid powder |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

1-Deoxy-1-[4-methyl-5-[(1,3,4,5-tetrahydro-5-methyl-1-oxo-2H-pyrido[4,3-b]indol-2-yl)methyl]-1H-imidazol-1-yl]-β-D-glucopyranuronic Acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)